molecular formula C17H22N8O B2553761 1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azetidin-3-amine CAS No. 2200400-63-9

1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azetidin-3-amine

Cat. No. B2553761
CAS RN: 2200400-63-9
M. Wt: 354.418
InChI Key: CTDYWJWKXMVYHU-UHFFFAOYSA-N
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Description

This compound is a heterocyclic compound . It contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This triazole nucleus is present as a central structural component in a number of drug classes .


Molecular Structure Analysis

The molecular structure of this compound includes a triazole nucleus, which is capable of binding in the biological system with a variety of enzymes and receptors . This allows it to show versatile biological activities .

Scientific Research Applications

Anticancer Properties

1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azetidin-3-amine exhibits promising anticancer activity. Researchers have found that it selectively targets cancer cells, inhibiting their growth and inducing apoptosis (programmed cell death). Its unique chemical structure allows for specific interactions with cancer-related proteins, making it a potential lead compound for novel anticancer drugs .

Antimicrobial Effects

This compound also demonstrates potent antimicrobial properties. It effectively combats bacterial and fungal infections. By disrupting microbial cell membranes or interfering with essential metabolic pathways, it could serve as a valuable addition to the arsenal of antimicrobial agents .

Analgesic and Anti-Inflammatory Activity

Studies suggest that our compound possesses analgesic (pain-relieving) and anti-inflammatory effects. It may modulate pain pathways and reduce inflammation by inhibiting key enzymes or signaling pathways. These properties make it relevant for pain management and inflammatory conditions .

Antioxidant Potential

The presence of the oxadiazole moiety contributes to its antioxidant activity. Oxidative stress plays a role in various diseases, and compounds like this one can scavenge free radicals, protecting cells from damage. Further research is needed to explore its full antioxidant capacity .

Enzyme Inhibitors

a. Carbonic Anhydrase Inhibitors This compound may inhibit carbonic anhydrase enzymes, which are involved in maintaining acid-base balance. Such inhibitors find applications in treating glaucoma, epilepsy, and other disorders . bCholinesterase Inhibitors : Relevant for Alzheimer’s disease treatment, cholinesterase inhibitors enhance neurotransmitter function by preventing their breakdown . c. Alkaline Phosphatase Inhibitors Alkaline phosphatase is implicated in bone health and other physiological processes. Inhibition could have therapeutic implications . dAnti-Lipase Activity : Lipase inhibitors are explored for obesity management . eAromatase Inhibitors : These are crucial in breast cancer therapy, blocking estrogen synthesis .

Antiviral Properties

The compound shows potential as an antiviral agent. It may interfere with viral replication or entry mechanisms, making it relevant for combating viral infections .

Tuberculosis Treatment

Researchers have investigated its efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis. It could contribute to the development of new antitubercular drugs .

  • Aggarwal, R., Hooda, M., Kumar, P., & Sumran, G. (2022). Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo [3,4-b] [1,3,4]thiadiazine Scaffold. Topics in Current Chemistry, 380(10), 1–23. Link
  • (Additional source) Link

properties

IUPAC Name

1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azetidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N8O/c1-11-18-14(22-26-11)10-23(2)13-8-24(9-13)16-7-6-15-19-20-17(25(15)21-16)12-4-3-5-12/h6-7,12-13H,3-5,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDYWJWKXMVYHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CN(C)C2CN(C2)C3=NN4C(=NN=C4C5CCC5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azetidin-3-amine

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